molecular formula C18H21ClN4O3 B11473001 methyl [4-(4-benzylpiperazin-1-yl)-5-chloro-6-oxopyridazin-1(6H)-yl]acetate

methyl [4-(4-benzylpiperazin-1-yl)-5-chloro-6-oxopyridazin-1(6H)-yl]acetate

Cat. No.: B11473001
M. Wt: 376.8 g/mol
InChI Key: DGABOWUTVDHMBL-UHFFFAOYSA-N
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Description

Methyl [4-(4-benzylpiperazin-1-yl)-5-chloro-6-oxopyridazin-1(6H)-yl]acetate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-(4-benzylpiperazin-1-yl)-5-chloro-6-oxopyridazin-1(6H)-yl]acetate typically involves multiple steps, starting with the preparation of the core pyridazinone structure. The process often includes:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyridazinone core reacts with benzylpiperazine under controlled conditions.

    Esterification: The final step involves the esterification of the resulting compound with methyl acetate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(4-benzylpiperazin-1-yl)-5-chloro-6-oxopyridazin-1(6H)-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

Methyl [4-(4-benzylpiperazin-1-yl)-5-chloro-6-oxopyridazin-1(6H)-yl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: It is used in studies exploring its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of methyl [4-(4-benzylpiperazin-1-yl)-5-chloro-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

Methyl [4-(4-benzylpiperazin-1-yl)-5-chloro-6-oxopyridazin-1(6H)-yl]acetate stands out due to its unique combination of a piperazine ring, benzyl group, and pyridazinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H21ClN4O3

Molecular Weight

376.8 g/mol

IUPAC Name

methyl 2-[4-(4-benzylpiperazin-1-yl)-5-chloro-6-oxopyridazin-1-yl]acetate

InChI

InChI=1S/C18H21ClN4O3/c1-26-16(24)13-23-18(25)17(19)15(11-20-23)22-9-7-21(8-10-22)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12-13H2,1H3

InChI Key

DGABOWUTVDHMBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)C(=C(C=N1)N2CCN(CC2)CC3=CC=CC=C3)Cl

Origin of Product

United States

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